molecular formula C9H16ClNO2 B3176149 Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride CAS No. 97791-59-8

Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride

Cat. No.: B3176149
CAS No.: 97791-59-8
M. Wt: 205.68 g/mol
InChI Key: HPPCXEUTFZNZSG-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride is a bicyclic compound featuring a rigid [2.2.2] octane scaffold with a nitrogen atom at position 2 and a methyl ester group at position 4. Its molecular formula is C₉H₁₅ClNO₂, and it has a molecular weight of 204.68 g/mol .

Properties

IUPAC Name

methyl 2-azabicyclo[2.2.2]octane-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-4-6-2-3-8(7)10-5-6;/h6-8,10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPCXEUTFZNZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1NC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride typically involves the reaction of a bicyclic amine with a methyl ester. One common method includes the use of tropinone as a starting material, which undergoes a series of reactions including reduction, esterification, and hydrochloride salt formation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would include careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites that are not accessible to more linear molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Bicyclo[2.2.2]octane Derivatives

The compound is differentiated from analogs by substituent positions, ester groups, and ring heteroatoms. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituent Position Ring System Key Features
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate HCl C₉H₁₅ClNO₂ 204.68 6-carboxylate [2.2.2] octane Ester group, potential bioisostere
Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate HCl C₉H₁₅ClNO₂ 204.68 4-carboxylate [2.2.2] octane Altered spatial arrangement
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate HCl C₁₁H₁₉ClN₂O₂ 246.73 2-carboxylate, 3-amino [2.2.2] octane Amino group introduces basicity
{2-azabicyclo[2.2.2]octan-6-yl}methanol HCl C₈H₁₆ClNO 177.67 6-methanol [2.2.2] octane Hydroxyl group increases polarity
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid C₁₂H₁₉NO₄ 241.28 6-carboxylic acid [2.2.1] heptane Smaller ring, Boc protection

Key Differences and Implications

Substituent Position: The 6-carboxylate group in the target compound contrasts with analogs like the 4-carboxylate derivative, altering steric and electronic interactions. This positioning may influence binding to biological targets or solubility.

Ring Size and Heteroatoms :

  • Bicyclo[2.2.1]heptane systems (e.g., 2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid) have smaller ring systems, increasing ring strain and reducing conformational flexibility compared to [2.2.2] octane scaffolds.
  • 4-Thia-1-azabicyclo[3.2.0]heptane derivatives (e.g., mezlocillin-related compounds) incorporate sulfur and nitrogen, altering metabolic stability and reactivity.

Functional Groups: The methyl ester in the target compound offers hydrolytic stability compared to free carboxylic acids (e.g., 2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid), which may ionize at physiological pH. Methanol derivatives (e.g., {2-azabicyclo[2.2.2]octan-6-yl}methanol HCl) exhibit higher polarity, impacting membrane permeability.

Bioisosteric Potential

Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate HCl is part of a class of bicyclic compounds studied as phenyl ring bioisosteres. These analogs mimic phenyl groups in drug molecules while improving metabolic stability and reducing toxicity. For example:

  • 2-Oxabicyclo[2.2.2]octanes () replace phenyl rings in drug candidates, demonstrating comparable binding affinity with enhanced solubility.
  • The rigid [2.2.2] scaffold may reduce off-target interactions compared to flexible linear chains.

Biological Activity

Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride, commonly referred to as an ELOVL6 inhibitor, has garnered attention for its potential biological activity, particularly in the context of metabolic regulation and therapeutic applications. This article provides a detailed overview of the compound's biological activity, including its mechanism of action, synthesis, and relevant case studies.

  • Molecular Formula : C9H16ClNO2
  • Molecular Weight : Approximately 205.68 g/mol
  • CAS Number : 97791-59-8

The compound features a bicyclic structure with a nitrogen atom incorporated into the framework, which is critical for its biological interactions. The presence of the carboxylate group enhances its reactivity and potential biological activity, making it a valuable candidate for pharmaceutical research .

This compound acts primarily as an inhibitor of long-chain fatty acid elongase 6 (ELOVL6). This enzyme plays a significant role in lipid metabolism, influencing conditions related to obesity and metabolic disorders. By inhibiting ELOVL6, the compound may help modulate lipid profiles and contribute to metabolic regulation .

Inhibition of ELOVL6

Research indicates that this compound selectively inhibits ELOVL6, which has implications for treating metabolic diseases. The inhibition mechanism involves binding to the enzyme and interfering with its catalytic activity, leading to reduced fatty acid elongation .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of this compound:

  • In vitro Studies :
    • A series of derivatives were synthesized and tested for their efficacy as ELOVL6 inhibitors. One notable finding was that certain derivatives exhibited potent inhibition with IC50 values in the low micromolar range .
  • In vivo Studies :
    • Animal models treated with this compound showed significant alterations in lipid metabolism markers, suggesting potential therapeutic benefits in obesity-related conditions .

Comparative Analysis with Similar Compounds

The unique structure of methyl 2-azabicyclo[2.2.2]octane-6-carboxylate distinguishes it from other bicyclic compounds that also exhibit biological activities. Below is a comparison table highlighting similar compounds and their biological activities:

Compound NameStructureBiological Activity
Methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylateStructurePotential ELOVL6 inhibitor
Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylateStructureRelated to metabolic pathways
Racemic 1,4,6-substituted azabicyclo compoundsVariesDiverse biological properties

This table illustrates how variations in stereochemistry can influence biological activity, with methyl 2-azabicyclo[2.2.2]octane-6-carboxylate emerging as a selective ELOVL6 inhibitor .

Synthesis and Production Methods

The synthesis of methyl 2-azabicyclo[2.2.2]octane-6-carboxylate typically involves multi-step organic synthesis techniques that allow for precise control over stereochemistry and functionalization . Common methods include cyclization reactions under specific conditions to form the bicyclic structure.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the 2-azabicyclo[2.2.2]octane scaffold?

The synthesis of bicyclic amines like 2-azabicyclo[2.2.2]octane derivatives often involves intramolecular cyclization or ring-closing strategies. For example, intramolecular hetero-Diels–Alder reactions using silyl-protected dihydropyridines can yield tricyclic imines with the 2-azabicyclo[2.2.2]octane framework . Additionally, bridged bicyclic intermediates (e.g., ethyl 2-cyclopropylacetate) may serve as precursors for functionalization . Key steps include protecting group strategies (e.g., tert-butyl carbamates) to stabilize reactive amines during synthesis .

Q. How can the stereochemical integrity of the bicyclic system be validated?

X-ray crystallography is the gold standard for confirming absolute stereochemistry. For intermediates, chiral HPLC or NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) can differentiate enantiomers. For example, ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride was structurally confirmed via X-ray diffraction .

Q. What analytical techniques are critical for purity assessment and characterization?

  • HPLC-MS : Quantifies purity and detects impurities using reverse-phase columns (C18) with UV detection at 210–254 nm.
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl ester at δ ~3.7 ppm) and verifies bicyclic connectivity .
  • Elemental Analysis : Validates molecular formula (e.g., C₉H₁₆ClNO₂ for methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride) .

Advanced Research Questions

Q. How can conflicting reports on synthetic yields for bicyclic amines be resolved?

Yield discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For instance, tert-butyl-protected intermediates in Combi-Blocks’ catalog show variable purity (95%) due to residual solvents or incomplete protection . Systematic optimization (e.g., Design of Experiments) can identify critical parameters. Contrasting CAS entries (e.g., 1394042-79-5 vs. 2306265-63-2) may reflect stereoisomers or salt forms, necessitating rigorous characterization .

Q. What strategies mitigate racemization during esterification of the bicyclic carboxylate?

Racemization at the C6 position can occur under acidic or high-temperature conditions. Mild coupling reagents (e.g., DCC/DMAP) and low-temperature esterification (0–5°C) minimize epimerization. Use of pre-activated esters (e.g., pentafluorophenyl) also improves stereoretention .

Q. How does the hydrochloride salt form impact solubility and crystallinity?

Salt formation enhances aqueous solubility but may reduce crystallinity. Comparative studies of freebase vs. hydrochloride salts (e.g., tert-butyl 2-azabicyclo[2.2.2]octane carbamates) show improved thermal stability for salts, as noted in PharmaBlock’s catalog . Solubility can be quantified via shake-flask methods in PBS (pH 7.4) or simulated gastric fluid.

Methodological Recommendations

  • Stereoselective Synthesis : Prioritize asymmetric catalysis (e.g., Jacobsen epoxidation) for chiral centers .
  • Scale-Up Challenges : Bridged bicyclic systems often require high-dilution conditions to suppress oligomerization during cyclization .
  • Contradiction Analysis : Cross-validate conflicting data (e.g., CAS discrepancies) using orthogonal techniques like 2D NMR (HSQC, HMBC) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride
Reactant of Route 2
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride

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